molecular formula C25H21NO4 B2457950 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+ CAS No. 1565609-39-3

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+

Cat. No.: B2457950
CAS No.: 1565609-39-3
M. Wt: 399.446
InChI Key: GTYAUIMBNJRWEC-UHFFFAOYSA-N
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Description

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)22-11-5-6-16-14-26(13-12-17(16)22)25(29)30-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-11,23H,12-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAUIMBNJRWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565609-39-3
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car typically involves the protection of the amino group of 1,2,3,4-tetrahydroisoquinoline with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is selectively cleaved under mild basic conditions to expose the primary amine for subsequent peptide couplings. Common deprotection reagents and conditions include:

ReagentConditionsReaction TimeYieldSource
Piperidine20% in DMF, 25°C10–30 minutes>95%
DBU2% in DCM, 0°C5–15 minutes90–98%
Morpholine10% in THF, 25°C20–40 minutes85–92%

Mechanistic studies indicate that piperidine initiates a β-elimination process, releasing the Fmoc group as a dibenzofulvene-piperidine adduct. Stereochemical retention at the tetrahydroisoquinoline chiral center is maintained during deprotection .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation by coupling reagents. Representative protocols:

Coupling ReagentSolventBaseTemperatureEfficiencySource
HATUDMFDIPEA0–25°C>90%
DCCDCMHOBt25°C80–85%
EDClTHFNMM0°C75–82%

Coupling kinetics are influenced by steric hindrance from the tetrahydroisoquinoline bicyclic structure, requiring optimized stoichiometry (1.5–2 eq of reagent) . Automated solid-phase synthesizers frequently employ HATU due to its rapid activation.

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation to yield aromatic isoquinoline derivatives, enhancing rigidity for drug-design applications:

  • Oxidizing Agents :

    • RuO₂/H₂O₂ (catalytic) in acetone/water (75% yield).

    • DDQ in dichloroethane (68% yield) .

Oxidation regioselectivity is directed by the electron-withdrawing Fmoc group, favoring C1–C2 bond cleavage .

1,3-Dipolar Cycloaddition

The tetrahydroisoquinoline scaffold participates in cycloadditions with nitrile oxides or azides, forming polycyclic frameworks:

DipoleConditionsProductYieldSource
Nitrile oxideToluene, 80°C, 12hIsoxazoline-fused derivative60%
AzideCu(I), DMF, 25°CTriazolo-isoquinoline55%

Reaction stereochemistry correlates with the configuration of the tetrahydroisoquinoline chiral center, as demonstrated in enantioselective syntheses .

Decarboxylation Reactions

Controlled decarboxylation under acidic or thermal conditions generates intermediates for heterocyclic synthesis:

  • Thermal Decarboxylation :

    • 180°C in diphenyl ether (70% yield of tetrahydroisoquinoline).

  • Acid-Catalyzed :

    • HCl (4M) in dioxane, reflux, 8h (65% yield).

Esterification and Functionalization

The carboxylic acid is esterified to improve solubility or enable further modifications:

Esterification MethodReagentConditionsYieldSource
Steglich esterificationDCC, DMAPDCM, 25°C85%
Alkyl bromideK₂CO₃, DMF60°C, 6h78%

Comparative Reaction Data

Key differences between stereoisomers in reaction outcomes:

Reaction Type(S)-Isomer Yield(R)-Isomer YieldNotesSource
Peptide coupling92%88%(S)-isomer exhibits faster kinetics
1,3-Dipolar addition65%58%Steric effects in (R)-isomer reduce yield

Stability and Side Reactions

  • Hydrolysis : The Fmoc group is stable under acidic conditions (pH >2) but hydrolyzes slowly in aqueous buffers (t₁/₂ = 48h at pH 7.4).

  • Racemization : Minimal (<2%) during coupling at 0°C but increases to 8% at 25°C .

Scientific Research Applications

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the tetrahydroisoquinoline, preventing unwanted side reactions during the synthesis process. The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car is unique due to its specific structure that combines the properties of the Fmoc protecting group with the tetrahydroisoquinoline scaffold. This combination allows for selective reactions and applications in peptide synthesis that are not possible with other Fmoc-protected amino acids .

Q & A

Q. What are the established synthetic protocols for preparing 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid derivatives?

The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

  • Fmoc-group introduction : React the free amine of 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere at 0–25°C. Use a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
  • Purification : Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Confirm purity using HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic fumes during synthesis or decomposition .
  • Storage : Store at –20°C in airtight, light-protected containers to prevent Fmoc-group degradation. Avoid exposure to moisture, which may hydrolyze the carbamate linkage .
  • Spill management : For accidental release, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize dipeptide or oligomer byproducts?

  • Activation strategies : Use coupling agents like HATU or HBTU with DIPEA in DMF to enhance reaction efficiency. Pre-activate the carboxylic acid for 5–10 minutes before adding the amine nucleophile .
  • Monitoring : Employ real-time HPLC or LC-MS to track reaction progress. Adjust stoichiometry (1.2–1.5 equivalents of coupling agent) if unreacted starting material persists .
  • Temperature control : Maintain reactions at 0–4°C to suppress racemization or side reactions .

Q. What factors influence the stability of the Fmoc-protected intermediate under varying experimental conditions?

  • Solvent effects : The Fmoc group is stable in DMF and DCM but degrades rapidly in primary amines (e.g., piperidine) during deprotection. Avoid prolonged exposure to acidic conditions (pH < 4), which may cleave the carbamate .
  • Thermal stability : Decomposition occurs above 40°C. For long-term storage, lyophilize the compound and store under argon .
  • Light sensitivity : UV light accelerates Fmoc degradation. Use amber glassware or aluminum foil-wrapped containers .

Q. How should researchers resolve contradictions in reported reaction yields for similar Fmoc-protected compounds?

  • Reproducibility checks : Verify solvent purity, reagent grades, and reaction atmosphere (e.g., inert gas vs. ambient air). Trace moisture or oxygen can reduce yields by 10–20% .
  • Byproduct analysis : Use MALDI-TOF mass spectrometry to identify oligomers or truncated sequences. Adjust coupling times or reagent equivalents based on detected impurities .
  • Cross-validation : Compare results across orthogonal methods (e.g., solid-phase vs. solution-phase synthesis) to isolate protocol-specific variables .

Methodological and Analytical Considerations

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 265–300 nm (Fmoc absorbance) .
  • Structural confirmation :
  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl3 to verify Fmoc-group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 0.5 Da) .

Q. How can researchers mitigate challenges in solid-phase peptide synthesis (SPPS) using this compound?

  • Resin selection : Use Wang or Rink amide resin for C-terminal carboxylate anchoring. Swell resins in DMF for 1 hour before coupling .
  • Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove Fmoc groups. Monitor by Kaiser test for free amines .
  • Cleavage conditions : Use TFA/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours. Precipitate peptides in cold diethyl ether and centrifuge .

Ecological and Toxicological Considerations

Q. What are the ecological risks associated with this compound, and how should waste be managed?

  • Ecotoxicity : Limited data exist, but Fmoc derivatives may exhibit moderate aquatic toxicity. Avoid release into waterways .
  • Waste disposal : Collect in sealed containers labeled "halogenated organic waste." Incinerate at > 1000°C with alkaline scrubbers to neutralize acidic gases .

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